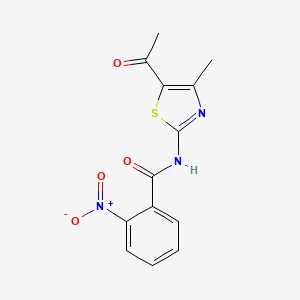

N'-(2-chlorobenzoyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

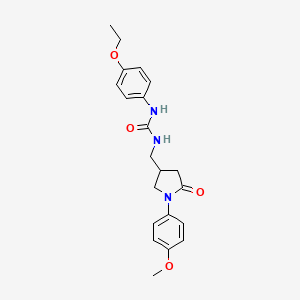

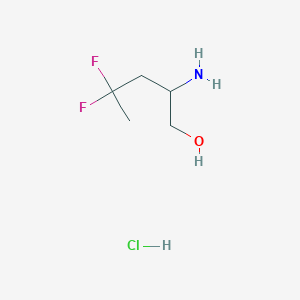

N-(2-chlorobenzoyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide (N-CBT), also known as 2-chlorobenzoyl-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide, is an organic compound that has been used in several scientific research applications. It is a member of the family of thiophene-based compounds and is a versatile building block for the synthesis of various derivatives. N-CBT has been used in the synthesis of various pharmaceuticals, agrochemicals, and other bioactive molecules. N-CBT has also been used in the synthesis of various polymers, dyes, and other materials.

Wissenschaftliche Forschungsanwendungen

Multi-Targeted Kinase Inhibitors and Apoptosis Inducers

This compound has been found to be a potential multi-targeted kinase inhibitor and apoptosis inducer . It has shown promising cytotoxic effects against different cancer cell lines . Notably, it has exhibited significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes . It has also been found to induce cell cycle arrest and apoptosis in HepG2 cells .

Antibacterial Activity

The compound has shown strong antibacterial properties . It has been tested against two Gram-positive bacteria, Bacillus subtilis and Staphylococcus aureus, two Gram-negative bacteria, Pseudomonas aeruginosa and Escherichia coli, and one pathogenic fungi Candida albicans .

Antitubercular Activity

In addition to its antibacterial properties, the compound has also shown strong antitubercular properties . It has been found to inhibit the enoyl ACP reductase and DHFR enzymes, which are crucial for the survival of Mycobacterium tuberculosis .

Molecular Docking Studies

Molecular docking studies have indicated that this compound has similar binding interactions with both the dihydrofolate reductase and enoyl ACP reductase active sites . This suggests that it could be a promising candidate for further development as a multi-targeted kinase inhibitor with enhanced potency .

Anti-Inflammatory and Analgesic Activities

While not directly related to “2-chloro-N’-[3-(1H-pyrrol-1-yl)thiophene-2-carbonyl]benzohydrazide”, indole derivatives, which share a similar structure, have shown anti-inflammatory and analgesic activities . This suggests that “2-chloro-N’-[3-(1H-pyrrol-1-yl)thiophene-2-carbonyl]benzohydrazide” might also have potential in these areas.

Potential Use in the Synthesis of New Compounds

The compound could potentially be used in the synthesis of new compounds . For example, it could be used to synthesize new heterocycles .

Eigenschaften

IUPAC Name |

N'-(2-chlorobenzoyl)-3-pyrrol-1-ylthiophene-2-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN3O2S/c17-12-6-2-1-5-11(12)15(21)18-19-16(22)14-13(7-10-23-14)20-8-3-4-9-20/h1-10H,(H,18,21)(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHMBPFDJOZNMFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NNC(=O)C2=C(C=CS2)N3C=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-Chlorophenyl)methyl]-3-(4-ethoxybenzoyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one](/img/structure/B2965304.png)

![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-bromo-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2965310.png)

![N-(2-furylmethyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2965314.png)